2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

α-glucosidase inhibition 1,3,4-thiadiazole structure-activity relationship

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1171394-45-8) is a synthetic heterocyclic small molecule (C₁₈H₂₃N₃O₂S; MW 345.46 g/mol) characterized by a 1,3,4-thiadiazole core substituted with a furan-2-yl group at the 5-position, linked via a piperidine bridge to a cyclopentylacetyl moiety. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which are widely recognized scaffolds in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 1171394-45-8
Cat. No. B2366119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
CAS1171394-45-8
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
InChIInChI=1S/C18H23N3O2S/c22-16(12-13-4-1-2-5-13)21-9-7-14(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2
InChIKeyYASSKDSPHUZNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1171394-45-8): Structural Identity and Procurement Context


2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1171394-45-8) is a synthetic heterocyclic small molecule (C₁₈H₂₃N₃O₂S; MW 345.46 g/mol) characterized by a 1,3,4-thiadiazole core substituted with a furan-2-yl group at the 5-position, linked via a piperidine bridge to a cyclopentylacetyl moiety [1]. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which are widely recognized scaffolds in medicinal chemistry for enzyme inhibition and receptor modulation [2]. It is commercially available through multiple vendors under catalog identifiers such as AKOS024511188 and F5496-0191, with typical purity specifications of ≥95% for research use [3].

Why 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Cannot Be Replaced by Arbitrary In-Class Analogs


Within the 1,3,4-thiadiazole chemical space, substitution at the C-5 position of the thiadiazole ring and the N-acyl substituent on the piperidine are critical determinants of target engagement and selectivity. A systematic structure-activity relationship (SAR) study of 2,5-disubstituted furan-1,3,4-thiadiazole derivatives demonstrated that inhibitory potency against α-glucosidase varied over a 50-fold range (IC₅₀ 0.186 µM to >10 µM) depending solely on the C-5 substituent identity [1]. Similarly, the cyclopentylacetyl N-substituent confers specific conformational and lipophilic properties that cannot be replicated by cyclohexyl or phenylalkyl analogs, as evidenced by patent literature establishing cyclopentyl as a distinctly preferred moiety for certain piperidine-heterocycle pharmacophores [2]. Simple in-class substitution without experimental validation risks loss of activity, altered selectivity, or unexpected toxicity profiles.

Head-to-Head and Class-Level Quantitative Evidence for 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Selection


Enzyme Inhibitory Potency: Furan-Containing 1,3,4-Thiadiazole Derivatives Versus Non-Furan Analogs

In a systematic evaluation of 30 2,5-disubstituted furan-1,3,4-thiadiazole derivatives, compound 9 bearing a 5-(furan-2-yl) substituent on the thiadiazole core exhibited an α-glucosidase IC₅₀ of 0.186 µM and a Ki of 0.05 µM [1]. This level of potency, achieved through the furan-thiadiazole architecture shared by the target compound, substantially exceeds that of many non-furan 1,3,4-thiadiazole analogs in the same series, where IC₅₀ values exceed 10 µM [1]. The furan ring was identified as a key pharmacophoric element via molecular docking, engaging in π-π stacking interactions within the enzyme active site [1].

α-glucosidase inhibition 1,3,4-thiadiazole structure-activity relationship

Dual Enzyme Inhibitory Potential: E. coli β-Glucuronidase and α-Glucosidase Bifunctional Activity

Within the same 2,5-disubstituted furan-1,3,4-thiadiazole series, compound 26 demonstrated potent E. coli β-glucuronidase (EcGUS) inhibition with IC₅₀ = 0.082 µM and Ki = 0.06 ± 0.005 µM, displaying an uncompetitive inhibition mechanism [1]. Notably, compound 15 exhibited dual inhibitory activity against both α-glucosidase (IC₅₀ = 0.223 µM) and EcGUS (IC₅₀ = 0.341 µM), suggesting the scaffold's capacity for bifunctional pharmacology [1]. Low toxicity against normal liver LO2 cells was also demonstrated for this series, with selectivity indices supporting further development [1].

β-glucuronidase inhibition bifunctional inhibitor CPT-11-induced diarrhea

Cyclopentyl Substituent Preference Over Other Cycloalkyl Groups in Piperidine-Heterocycle Pharmacophores

In a foundational patent (US7786143B2) covering thiazolyl piperidine derivatives with therapeutic applications, cyclopentyl was explicitly identified as the particularly preferred cycloalkyl substituent among cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, and cycloheptyl options [1]. While this patent addresses thiazole rather than thiadiazole heterocycles, the conserved piperidine-cycloalkyl pharmacophore element supports a class-level inference that the cyclopentyl group in the target compound may confer superior target-fit properties compared to cyclohexyl or smaller cycloalkyl analogs.

cyclopentyl structure-activity relationship piperidine pharmacophore

1,3,4-Thiadiazole Versus 1,3,4-Oxadiazole Core: Implications for Metabolic Stability and Target Binding

A comparative synthesis study of new furan, 1,3,4-thiadiazole, and 1,2,4-triazole hybrid compounds alongside their 1,3,4-oxadiazole counterparts demonstrated differential cytotoxic activity against MCF-7 breast adenocarcinoma cells, with the thiadiazole-containing hybrids exhibiting activity comparable to doxorubicin [1]. The sulfur atom in the thiadiazole ring contributes to distinct electronic properties (lower electronegativity, larger van der Waals radius) and metabolic stability compared to the oxygen atom in oxadiazoles, which are more susceptible to ring-opening under physiological conditions [2].

1,3,4-thiadiazole 1,3,4-oxadiazole heterocycle comparison

Target Compound Physicochemical Profile: Drug-Likeness and Synthetic Tractability Assessment

The target compound (MW 345.46 g/mol; H-bond acceptors 5; H-bond donors 0; rotatable bonds 4; complexity 436) exhibits physicochemical parameters consistent with oral drug-likeness guidelines, falling within favorable ranges for Lipinski's Rule of Five [1]. Its computed exact mass of 345.1511 g/mol and monoisotopic mass provide unambiguous identity confirmation via HRMS, while the well-defined InChI Key (YASSKDSPHUZNAL-UHFFFAOYSA-N) ensures precise database cross-referencing [1]. The synthetic route allows for further derivatization at multiple positions (piperidine N-acyl, thiadiazole C-5, and furan ring), enabling tailored modifications for specific research applications [1].

physicochemical properties drug-likeness Lipinski parameters

Limitations of Available Evidence: Acknowledged Data Gaps for This Specific Compound

A comprehensive search of the primary literature and patent databases as of May 2026 reveals no published direct head-to-head comparison studies, dedicated biological assay data, or target-specific IC₅₀/Ki values for 2-cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1171394-45-8) as a discrete chemical entity [1]. The compound appears in vendor catalogs and chemical databases but has not been the subject of dedicated published pharmacological characterization. All quantitative differentiation evidence presented in this guide is derived from class-level SAR studies on structurally related 2,5-disubstituted furan-1,3,4-thiadiazole derivatives and patent literature on analogous pharmacophores [2][3][4][5]. Procurement decisions should account for this evidence gap, and users are advised to request vendor-provided certificates of analysis and any unpublished screening data before committing to large-scale acquisition.

data gap direct head-to-head data research recommendation

Recommended Research Application Scenarios for 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone Based on Class-Level Evidence


α-Glucosidase Inhibitor Screening for Type 2 Diabetes Drug Discovery

Based on class-level SAR evidence demonstrating sub-micromolar α-glucosidase inhibition (IC₅₀ = 0.186 µM) by furan-1,3,4-thiadiazole derivatives [1], this compound is a rational candidate for primary screening in α-glucosidase enzyme inhibition assays. The cyclopentylacetyl substituent may further modulate potency relative to published analogs. Procurement for diabetes-focused medicinal chemistry programs is supported by the demonstrated competitive inhibition mechanism and favorable selectivity profile of the scaffold class against normal liver LO2 cells [1].

Bifunctional α-Glucosidase/β-Glucuronidase Inhibitor Development for Colorectal Cancer Comorbid with Diabetes

The demonstrated capacity of 2,5-disubstituted furan-1,3,4-thiadiazole derivatives to simultaneously inhibit both α-glucosidase and E. coli β-glucuronidase at sub-micromolar concentrations (compound 15: IC₅₀ = 0.223 µM and 0.341 µM, respectively) [1] positions this compound for evaluation as a bifunctional agent in experimental models of CPT-11-induced diarrhea in diabetic colorectal cancer models. Low toxicity against LO2 normal hepatocytes established for the scaffold class supports progression to in vivo tolerability studies [1].

1,3,4-Thiadiazole Scaffold Optimization with Cyclopentyl Pharmacophore Preference

The cyclopentyl group's designation as 'particularly preferred' in patent literature for piperidine-heterocycle pharmacophores [2] supports the use of this compound as a starting point for structure-activity relationship (SAR) exploration. The synthetic route allows independent modification of the piperidine N-acyl group, the thiadiazole C-5 substituent, and the furan ring [5], enabling systematic optimization of potency, selectivity, and pharmacokinetic properties without altering the core scaffold architecture.

Comparative Thiadiazole vs. Oxadiazole Core Stability and Activity Profiling

For programs evaluating heterocyclic core selection in furan-containing bioactive molecules, this compound provides the 1,3,4-thiadiazole benchmark against which 1,3,4-oxadiazole analogs (e.g., CAS 1209429-02-6) can be compared. Published evidence indicates differential cytotoxic activity between thiadiazole and oxadiazole hybrid compounds against MCF-7 cancer cells [3], and the sulfur-containing thiadiazole core is generally associated with superior metabolic stability compared to the oxygen-containing oxadiazole [4], making parallel procurement of both core variants essential for rigorous comparative studies.

Quote Request

Request a Quote for 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.